

Chemical structure and properties of 2-(2-Chlorophenyl)-2-methoxyacetonitrile

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-(2-Chlorophenyl)-2-methoxyacetonitrile

CAS No.: 1394671-01-2

Cat. No.: B1455883

[Get Quote](#)

Technical Profile: 2-(2-Chlorophenyl)-2-methoxyacetonitrile

CAS Registry Number: 1394671-01-2 Formula: C_9H_8ClNO Molecular Weight: 181.62 g/mol [1]
[2]

Executive Summary

2-(2-Chlorophenyl)-2-methoxyacetonitrile is a specialized organonitrile intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. Structurally, it consists of a 2-chlorophenyl moiety linked to a methoxy-substituted acetonitrile group.[1][3] This compound serves as a critical "masked" carbonyl equivalent and a precursor to

-methoxy acids,

-methoxy amides, and

-amino ethers.

Its chemical significance lies in the ortho-chlorine substituent, which introduces steric bulk and lipophilicity, influencing the metabolic stability and binding affinity of downstream medicinal compounds. It is frequently employed in the development of agrochemicals and antithrombotic agents structurally related to the clopidogrel class, where the

-substitution pattern is pivotal for biological activity.

Chemical Identity & Structural Analysis[3][4][5]

The molecule features a chiral center at the

-carbon, making it exist as a pair of enantiomers (

and

). In most commercial preparations, it is supplied as a racemate unless asymmetric synthesis or chiral resolution is specified.

Physicochemical Properties

Property	Value / Description	Note
IUPAC Name	2-(2-Chlorophenyl)-2-methoxyacetonitrile	Official nomenclature
SMILES	<chem>COC(C#N)C1=CC=CC=C1Cl</chem>	Canonical string
InChI Key	XCZZVTNTIRSPFT-UHFFFAOYSA-N	Unique Identifier
Physical State	Viscous Oil or Low-melting Solid	Based on structural analogues
Boiling Point	~280°C (Predicted)	High BP due to polarity
Solubility	DCM, Chloroform, Methanol, DMSO	Hydrophobic aromatic ring
pKa	~18-20 (-proton)	Activated by nitrile/phenyl
LogP	2.2 (Predicted)	Moderate lipophilicity

Structural Conformation

The ortho-chloro group exerts a steric field effect, forcing the methoxy-acetonitrile side chain out of planarity with the benzene ring. This "twisted" conformation is chemically significant:

- **Shielding:** The chlorine atom protects the benzylic position from oxidative degradation.
- **Reactivity:** Nucleophilic attack at the nitrile carbon is sterically modulated, often requiring higher reaction temperatures compared to the unsubstituted phenyl analog.

Synthetic Pathways[7]

The synthesis of **2-(2-Chlorophenyl)-2-methoxyacetonitrile** generally proceeds via the functionalization of 2-chlorobenzaldehyde. Two primary industrial routes are employed depending on the required purity and scale.

Route A: The Cyanohydrin Methylation (Stepwise)

This is the classical approach. 2-Chlorobenzaldehyde is converted to its cyanohydrin, followed by O-methylation.

- **Cyanohydrin Formation:** Reaction with NaCN/AcOH or TMSCN/ZnI₂ yields 2-(2-chlorophenyl)-2-hydroxyacetonitrile.
- **O-Methylation:** The hydroxyl group is methylated using Methyl Iodide (MeI) and Silver Oxide (Ag₂O) or Dimethyl Sulfate (DMS) under phase-transfer conditions. Note: Standard basic alkylation (NaH) can cause reversion of the cyanohydrin to the aldehyde.

Route B: The Acetal Cyanation (Direct)

A more modern, convergent route involves the reaction of the dimethyl acetal of 2-chlorobenzaldehyde with Trimethylsilyl Cyanide (TMSCN).

- **Acetalization:** 2-Chlorobenzaldehyde + MeOH (acid cat.)

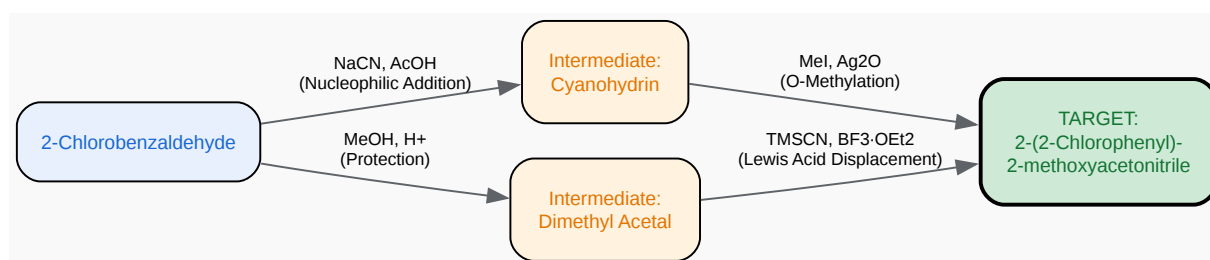
Dimethyl acetal.

- **Cyanation:** Acetal + TMSCN (Lewis Acid, e.g., BF₃·OEt₂)

Target Product + MeOTMS.

- Advantage: Avoids unstable cyanohydrin intermediates and yields high purity.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Figure 1: Comparative synthetic routes. Route B (via Acetal) is preferred for stability.

Reactivity & Applications

This molecule acts as a versatile electrophilic scaffold. The nitrile group (

) and the methoxy group (

) provide orthogonal reactivity handles.

Hydrolysis: Access to -Methoxy Acids

Under acidic conditions (HCl/MeOH) or basic conditions (NaOH/H₂O), the nitrile hydrolyzes to the carboxylic acid or amide.

- Product: 2-(2-Chlorophenyl)-2-methoxyacetic acid.
- Use: These acids are bioisosteres of mandelic acid derivatives, often investigated for anti-inflammatory properties.

Reduction: Synthesis of -Amino Ethers

Reduction of the nitrile group (using LiAlH₄ or H₂/Raney Ni) yields the primary amine.

- Product: 2-(2-Chlorophenyl)-2-methoxyethanamine.
- Use: This is a core pharmacophore for monoamine neurotransmitter reuptake inhibitors. The 2-chloro substitution mimics the substitution pattern found in sertraline and related psychotropic agents.

Grignard Addition: Ketone Synthesis

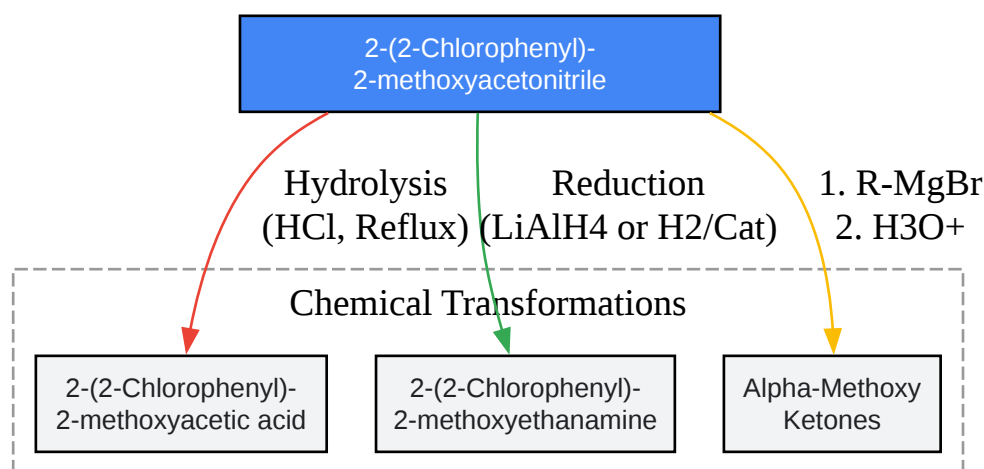
Reaction with organometallics (R-MgX) followed by acidic workup converts the nitrile to a ketone, retaining the

-methoxy group.

- Application: Synthesis of

-methoxy ketones, which are difficult to access via direct alpha-oxidation.

Reactivity Logic Map



[Click to download full resolution via product page](#)

Figure 2: Divergent synthesis pathways from the parent nitrile.

Analytical Characterization (Predicted)

For researchers validating the synthesis, the following spectral signatures are diagnostic:

- ^1H NMR (400 MHz, CDCl_3):
 - 7.45–7.20 (m, 4H, Ar-H): Characteristic aromatic pattern for 2-substituted benzene.
 - 5.45 (s, 1H, CH-CN): The benzylic proton appears as a singlet (or slight doublet if long-range coupling exists).
 - 3.55 (s, 3H, O- CH_3): Strong singlet for the methoxy group.
- IR Spectroscopy:
 - 2240 cm^{-1} : Weak but sharp signal characteristic of the non-conjugated Nitrile () stretch.
 - 1100 cm^{-1} : C-O-C ether stretch.
- Mass Spectrometry (GC-MS):
 - Molecular Ion
(3:1 ratio due to $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes).
 - Base peak often involves loss of the cyano group

Safety & Handling Protocols

Hazard Classification:

- Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Nitriles can metabolize to release cyanide ions in vivo.
- Skin/Eye Irritation: Irritant.[4] The benzylic nature suggests potential sensitization.

Handling Procedures:

- Engineering Controls: Always handle inside a certified chemical fume hood.

- PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
- Spill Cleanup: Do not use acidic cleaning agents (risk of HCN generation). Use bleach (sodium hypochlorite) to oxidize the nitrile/cyanide residues before disposal.

References

- PubChem. (n.d.).^[4] **2-(2-chlorophenyl)-2-methoxyacetonitrile** (Compound).^{[1][2][3]} National Library of Medicine. Retrieved February 25, 2026, from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [1394671-01-2|2-\(2-Chlorophenyl\)-2-methoxyacetonitrile|BLD Pharm \[bldpharm.com\]](#)
- 2. [americanelements.com \[americanelements.com\]](#)
- 3. PubChemLite - 2-(2-chlorophenyl)-2-methoxyacetonitrile (C9H8ClNO) [\[pubchemlite.lcsb.uni.lu\]](#)
- 4. 2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetonitrile | C12H13ClN2O | CID 3810475 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Chemical structure and properties of 2-(2-Chlorophenyl)-2-methoxyacetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1455883/docs#chemical-structure-and-properties-of-2-2-chlorophenyl-2-methoxyacetonitrile\]](https://www.benchchem.com/product/b1455883/docs#chemical-structure-and-properties-of-2-2-chlorophenyl-2-methoxyacetonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)